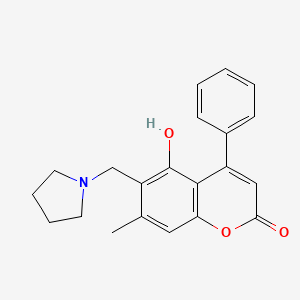

5-hydroxy-7-methyl-4-phenyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C21H21NO3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

5-hydroxy-7-methyl-4-phenyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C21H21NO3/c1-14-11-18-20(21(24)17(14)13-22-9-5-6-10-22)16(12-19(23)25-18)15-7-3-2-4-8-15/h2-4,7-8,11-12,24H,5-6,9-10,13H2,1H3 |

InChI Key |

XOHXOILMMLLTCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CN4CCCC4)O |

Origin of Product |

United States |

Biological Activity

5-Hydroxy-7-methyl-4-phenyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure features a coumarin backbone, characterized by a chromenone ring system substituted with a pyrrolidine moiety. This unique configuration is believed to contribute to its biological activity.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of coumarins, it was found that modifications at specific positions enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentrations (MICs) were determined using the serial dilution method, revealing that certain derivatives showed comparable efficacy to standard antifungal agents like ketoconazole .

| Compound Derivative | MIC (µg/mL) | Activity Comparison |

|---|---|---|

| 5-Hydroxy derivative | 32 | Comparable to ketoconazole (MIC: 16 µg/mL) |

| Chlorinated variant | 16 | More potent than standard |

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that the compound effectively neutralizes free radicals, suggesting its potential as a natural antioxidant agent that could mitigate oxidative stress-related diseases .

3. Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This anti-inflammatory action is attributed to the suppression of nuclear factor kappa B (NF-kB) signaling pathways, indicating its potential for treating inflammatory conditions .

The mechanisms underlying the biological activities of 5-hydroxy-7-methyl-4-phenyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one are multifaceted:

- Enzyme Inhibition : The compound has been reported to inhibit various enzymes implicated in inflammatory processes and microbial growth.

- Cell Signaling Modulation : By modulating key signaling pathways such as NF-kB and MAPK, the compound can exert protective effects against cellular damage.

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of this compound:

- Antimicrobial Efficacy : A comparative study involving multiple coumarin derivatives highlighted that specific structural modifications significantly enhance antimicrobial potency against resistant strains of bacteria and fungi .

- In Vivo Models : Animal studies have demonstrated that administration of this compound resulted in reduced inflammation and improved healing in models of acute inflammation and infection, reinforcing its therapeutic potential .

- Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, although further investigations are necessary to fully assess long-term effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of chromene derivatives in anticancer therapy. For instance, compounds similar to 5-hydroxy-7-methyl-4-phenyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of chromenes can effectively inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, such as MurB. This mechanism is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Antioxidant Effects

Chromene derivatives, including 5-hydroxy-7-methyl-4-phenyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. Studies have shown that these compounds can enhance the body’s natural defense mechanisms against oxidative damage .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of chromene derivatives. They may help mitigate neurodegenerative diseases by reducing inflammation and oxidative stress in neuronal cells. This application is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role in disease progression .

Case Study 1: Anticancer Activity

In a study published in "RSC Advances," researchers synthesized a series of chromene derivatives and evaluated their anticancer properties against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) significantly lower than those of existing chemotherapeutics, indicating a strong potential for further development .

Case Study 2: Antimicrobial Efficacy

A research team conducted a series of tests on chromene derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing their potential as new antimicrobial agents .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin derivatives exhibit structure-dependent biological activities. Below is a comparative analysis of structurally related compounds, highlighting substituent effects, physicochemical properties, and reported bioactivities.

Structural and Substituent Analysis

Notes:

- *From : "7-Hydroxy-4-propyl-8-((pyrrolidin-1-yl)methyl)-2H-chromen-2-one."

- †From Abd-El-Aziz et al. (2016): Antimicrobial/antitumor derivatives .

- ‡From : Structural analog with altered substitution pattern.

Physicochemical Properties

- Lipophilicity : The phenyl group (4-position) and pyrrolidinyl side chain (6-position) increase logP compared to 5,7-dihydroxy analogs, favoring blood-brain barrier penetration .

- Solubility : Methoxy or hydroxyl groups enhance aqueous solubility (e.g., 5-hydroxy-7-methoxy-6-methyl-2-phenyl in ), whereas the target compound’s methyl and pyrrolidinyl groups may reduce it .

- Hydrogen Bonding : Hydroxyl groups (e.g., 5,7-dihydroxy derivatives) improve target binding via H-bonding, while methyl or methoxy groups reduce this capacity .

Structural-Activity Relationships (SAR)

- Position 4 : Phenyl (target) vs. propyl (): Aromatic groups enhance rigidity and π-π stacking with protein targets.

- Position 6: Pyrrolidinylmethyl (target) vs.

- Position 7 : Methyl (target) vs. hydroxyl (): Methylation may reduce metabolic oxidation, improving stability but limiting polar interactions .

Preparation Methods

Reaction Conditions:

-

Starting materials : Resorcinol (1,3-dihydroxybenzene) and ethyl benzoylacetate.

The product, 5,7-dihydroxy-4-phenylcoumarin, serves as the precursor for subsequent modifications. The phenyl group at C4 is introduced via the β-keto ester, while the hydroxyl groups at C5 and C7 originate from resorcinol.

Selective Methylation at C7

To introduce the methyl group at C7, selective alkylation is performed under controlled conditions:

Procedure:

-

Protection of C5-OH : The 5-hydroxyl group is acetylated using acetic anhydride and pyridine to prevent unwanted reactivity.

-

Methylation : Treatment with methyl iodide (CH₃I) and sodium carbonate (Na₂CO₃) in dry DMF at 25°C for 8–12 hours selectively methylates the C7 hydroxyl.

-

Deprotection : Hydrolysis with aqueous HCl/ethanol restores the C5 hydroxyl.

Key Data :

Optimization and Challenges

Regioselectivity Control:

Side Reactions:

-

Over-alkylation : Controlled stoichiometry (1:1.2 coumarin:formaldehyde-pyrrolidine) minimizes di-substitution.

-

Oxidation : Inert atmosphere (N₂/Ar) prevents oxidation of the catechol-like intermediate.

Analytical Characterization

Spectral Data:

X-ray Crystallography (Analogous Structures):

-

Dihedral angles between the coumarin core and phenyl/pyrrolidine groups confirm non-planar geometry, influencing bioavailability.

Comparative Methods

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.